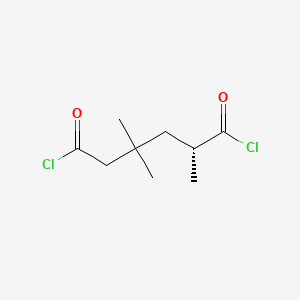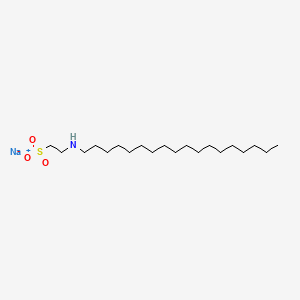
Naphth(2,1-d)(1,2,3)oxadiazole-6-sulphonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphth(2,1-d)(1,2,3)oxadiazole-6-sulphonyl chloride is a heterocyclic organic compound with the molecular formula C10H5ClN2O3S and a molecular weight of 268.6763 g/mol . It is also known by its IUPAC name, benzo[g][1,2,3]benzoxadiazole-6-sulfonyl chloride . This compound is characterized by its unique structure, which includes a naphthalene ring fused with an oxadiazole ring and a sulfonyl chloride group.
Vorbereitungsmethoden
The synthesis of Naphth(2,1-d)(1,2,3)oxadiazole-6-sulphonyl chloride typically involves the reaction of naphthalene derivatives with appropriate reagents to introduce the oxadiazole and sulfonyl chloride functionalities. One common method involves the cyclization of naphthalene-2-carboxylic acid hydrazide with phosphoryl chloride to form the oxadiazole ring, followed by sulfonylation using chlorosulfonic acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Chemischer Reaktionen
Naphth(2,1-d)(1,2,3)oxadiazole-6-sulphonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although specific conditions and reagents for these transformations are less commonly reported.
Coupling Reactions: The compound can undergo coupling reactions with aromatic compounds to form more complex structures.
Wissenschaftliche Forschungsanwendungen
Naphth(2,1-d)(1,2,3)oxadiazole-6-sulphonyl chloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Naphth(2,1-d)(1,2,3)oxadiazole-6-sulphonyl chloride involves its interaction with various molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to potential inhibition of enzymes or disruption of cellular processes . The oxadiazole ring may also contribute to its biological activity through interactions with specific receptors or enzymes .
Vergleich Mit ähnlichen Verbindungen
Naphth(2,1-d)(1,2,3)oxadiazole-6-sulphonyl chloride can be compared with other similar compounds, such as:
Naphth(2,1-d)(1,2,3)oxadiazole-6-sulfonamide: Similar structure but with a sulfonamide group instead of sulfonyl chloride.
Naphth(2,1-d)(1,2,3)oxadiazole-6-sulfonate: Contains a sulfonate group, which affects its reactivity and applications.
Benzo[g][1,2,3]benzoxadiazole-6-sulfonyl chloride: Another name for the same compound, highlighting its structural features.
These comparisons highlight the unique reactivity and applications of this compound, particularly due to the presence of the sulfonyl chloride group.
Eigenschaften
CAS-Nummer |
97552-60-8 |
|---|---|
Molekularformel |
C10H5ClN2O3S |
Molekulargewicht |
268.68 g/mol |
IUPAC-Name |
benzo[g][1,2,3]benzoxadiazole-6-sulfonyl chloride |
InChI |
InChI=1S/C10H5ClN2O3S/c11-17(14,15)9-3-1-2-7-6(9)4-5-8-10(7)16-13-12-8/h1-5H |
InChI-Schlüssel |
PEANXEYQMOELEQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC3=C2ON=N3)C(=C1)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















